N-(4-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide
Description
This compound features a complex heterocyclic framework comprising a thieno[3,2-c]quinoline core fused with a [1,3]dioxolo ring. The structure is further modified by a phenyl group at position 3 and a 4-methoxybenzyl carboxamide substituent at position 2. The presence of electron-rich moieties (methoxybenzyl, dioxolo) may enhance solubility or binding interactions compared to simpler quinoline derivatives .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-phenyl-12,14-dioxa-3-thia-8-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O4S/c1-31-18-9-7-16(8-10-18)13-29-27(30)26-24(17-5-3-2-4-6-17)20-14-28-21-12-23-22(32-15-33-23)11-19(21)25(20)34-26/h2-12,14H,13,15H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPHURUPUCUZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)C4=CC5=C(C=C4N=C3)OCO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article will explore its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(4-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide is , with a molecular weight of approximately 468.5 g/mol. The structure features a complex arrangement that includes a quinoline core fused with a dioxole and thieno moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H20N2O4S |
| Molecular Weight | 468.5 g/mol |
| CAS Number | 1223797-53-2 |
Anticancer Properties
Research indicates that compounds with similar structural features to N-(4-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of thienoquinolines have shown promising results against various cancer cell lines:
- Cytotoxicity : Studies have demonstrated that thienoquinoline derivatives can inhibit the growth of cancer cells in vitro. The ID50 values for related compounds were reported between 0.08 to 1.0 µM against cell lines such as HL-60 (human promyelocytic leukemia) and B16F10 (murine melanoma) .
- In Vivo Efficacy : In vivo studies on murine models have shown substantial tumor growth inhibition and increased survival rates when treated with similar compounds .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been highlighted through various studies:
- Analgesic Activity : Similar derivatives exhibited significant analgesic effects in animal models, reducing pain responses by up to 74% at specific dosages .
- Inhibition of Inflammatory Markers : Compounds in this class have been shown to reduce paw edema in mice models significantly .
The proposed mechanism for the biological activity of N-(4-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival pathways. This inhibition leads to apoptosis in cancer cells while sparing normal cells .
Case Studies and Research Findings
Several studies have explored the biological efficacy of compounds structurally related to N-(4-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide:
- Study on Thienoquinoline Derivatives : A systematic evaluation revealed that these derivatives could significantly inhibit tumor growth in murine models and showed promise as potential anticancer agents .
- In Vitro Studies : In vitro assays demonstrated that these compounds could effectively induce cytotoxicity in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against multiple cancer cell lines; effective in vivo tumor inhibition |
| Anti-inflammatory | Reduction in paw edema; notable analgesic effects |
| Mechanism | Inhibition of kinases involved in cancer cell survival |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
(a) Thieno[3,2-c]quinoline vs. Isoquinoline Derivatives
- Target Compound: Contains a thieno[3,2-c]quinoline fused with [1,3]dioxolo[4,5-g], introducing sulfur and oxygen heteroatoms into the aromatic system.
- Analog from : Compounds 5–8 feature a [1,3]dioxolo[4,5-g]isoquinoline core without the thieno ring. The absence of sulfur may reduce electronic delocalization and alter binding affinities .
- Analog from : 8-Chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide shares the thienoquinoline core but substitutes the dioxolo ring with a chlorine atom and includes an ethoxypropyl carboxamide group. Chlorine’s electron-withdrawing effects could modulate reactivity .
(b) Hexahydroquinoline Derivatives
- Analog from : 4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide incorporates a partially saturated quinoline ring. Saturation may increase conformational flexibility but reduce aromatic stacking interactions .
Substituent Effects
(a) Carboxamide Groups
- Analog from : N-(4-Methoxybenzyl)-2-(4-methylphenyl)-4-quinolinecarboxamide lacks the fused dioxolo and thieno rings but shares the methoxybenzyl carboxamide. Simplicity here may improve synthetic accessibility but limit selectivity .
- Analog from : Ethoxypropyl and fluorophenyl substituents (e.g., 8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide) introduce alkyl chains and halogens, which could enhance lipophilicity and metabolic stability .
(b) Aromatic and Heterocyclic Modifications
- Analog from : N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide replaces the quinoline core with thiazole and furan rings. This drastic structural change shifts electronic properties and likely targets different biological pathways .
Molecular Weight and Functional Diversity
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
